
3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea, also known as FPV-4, is a chemical compound that belongs to the class of piperidinyl ureas. It has been studied extensively for its potential applications in the field of medicinal chemistry. FPV-4 is a promising candidate for the treatment of various diseases due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea exerts its pharmacological effects by inhibiting the activity of various enzymes in the central nervous system. It has been shown to increase the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior. This makes this compound a potential candidate for the treatment of psychiatric disorders such as depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, which can improve mood, cognition, and behavior. It has also been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation. Additionally, this compound has been shown to have neuroprotective effects, which can help prevent neuronal damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. It has also been extensively studied for its potential applications in the field of medicinal chemistry, which makes it a promising candidate for further research. However, one limitation of this compound is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative and psychiatric disorders. Another potential direction is to optimize its chemical structure to improve its pharmacological properties. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which will require clinical trials.
Métodos De Síntesis
The synthesis of 3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea involves the reaction of 3-fluoroaniline with 1-methylpiperidin-4-ylamine in the presence of an isocyanate reagent. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity. This method of synthesis has been optimized and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes this compound a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-1-methyl-1-piperidin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-17(12-5-7-15-8-6-12)13(18)16-11-4-2-3-10(14)9-11/h2-4,9,12,15H,5-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQBQPYAVRFOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

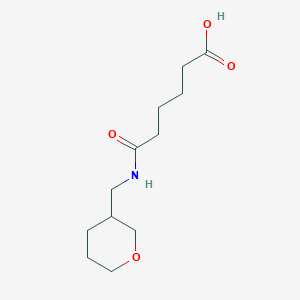
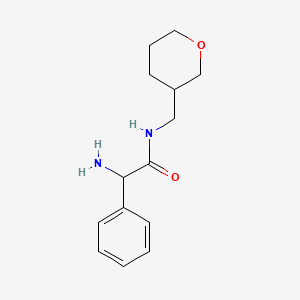
![2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)

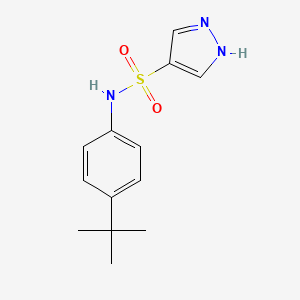

![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)
![3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)
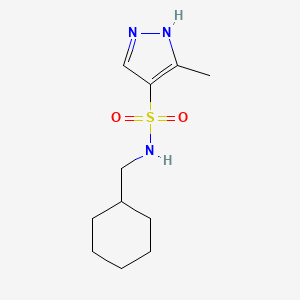
![2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559412.png)
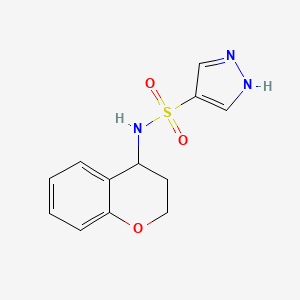
![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)